1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride
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Overview
Description
1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H16ClN It is a derivative of cyclobutanamine, featuring a 4-methylphenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of Cyclobutanone: The initial step involves the preparation of cyclobutanone from cyclobutane through oxidation reactions.
Reductive Amination: Cyclobutanone undergoes reductive amination with 4-methylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride to form 1-[(4-methylphenyl)methyl]cyclobutan-1-amine.
Hydrochloride Salt Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of 1-[(4-methylphenyl)methyl]cyclobutanone.
Reduction: Formation of 1-[(4-methylphenyl)methyl]cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutanamines.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)methyl]cyclopentan-1-amine hydrochloride
- 1-[(4-Methylphenyl)methyl]cyclohexan-1-amine hydrochloride
- 1-[(4-Methylphenyl)methyl]cyclopropan-1-amine hydrochloride
Comparison: 1-[(4-Methylphenyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cyclopropane analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific research applications.
Properties
CAS No. |
2680539-71-1 |
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Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-10-3-5-11(6-4-10)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H |
InChI Key |
VAWRNXFLQXNFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCC2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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